In-Depth Technical Guide to 2-(Dimethylamino)acetaldehyde Hydrochloride (CAS Number: 125969-54-2)
In-Depth Technical Guide to 2-(Dimethylamino)acetaldehyde Hydrochloride (CAS Number: 125969-54-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Dimethylamino)acetaldehyde hydrochloride, a key chemical intermediate in synthetic organic chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for a primary application, and explores the biological relevance of the compounds synthesized from it.
Core Chemical and Physical Data
2-(Dimethylamino)acetaldehyde hydrochloride is a solid organic compound. The hydrochloride salt form generally offers enhanced water solubility and stability compared to the free base.[1] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 125969-54-2 | PubChem[2] |
| Molecular Formula | C4H10ClNO | PubChem[2] |
| Molecular Weight | 123.58 g/mol | PubChem[2] |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | ≥25.1 mg/mL in H2O | APExBIO |
| Storage Temperature | 4°C, sealed storage, away from moisture | Sigma-Aldrich |
| InChI Key | VUFMJROCMFQILX-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CN(C)CC=O.Cl | PubChem[2] |
Synthesis of Muscarine Analogues: An Experimental Protocol
A primary application of 2-(Dimethylamino)acetaldehyde hydrochloride is in the synthesis of muscarine analogues.[1][3][4] Muscarine and its analogues are of significant interest in neuroscience research due to their interaction with muscarinic acetylcholine receptors. The following is a representative experimental protocol for such a synthesis, based on established chemical principles.
Objective: To synthesize a muscarine analogue via a multi-step reaction sequence starting from 2-(Dimethylamino)acetaldehyde hydrochloride.
Materials:
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2-(Dimethylamino)acetaldehyde hydrochloride
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Appropriate Grignard reagent (e.g., methylmagnesium bromide in diethyl ether)
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Anhydrous diethyl ether
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Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Apparatus for inert atmosphere reactions (e.g., Schlenk line, nitrogen-filled glovebox)
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Standard laboratory glassware
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Thin-layer chromatography (TLC) apparatus
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Column chromatography apparatus with silica gel
Methodology:
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Preparation of the Free Base: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(Dimethylamino)acetaldehyde hydrochloride in a minimal amount of a suitable solvent. Neutralize the hydrochloride salt by the careful addition of a base (e.g., a cooled solution of sodium bicarbonate) until the pH is neutral to slightly basic. Extract the aqueous layer with diethyl ether. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the free base, 2-(Dimethylamino)acetaldehyde.
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Grignard Reaction: In a separate, flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and condenser under a nitrogen atmosphere, place the chosen Grignard reagent in anhydrous diethyl ether. Cool the flask in an ice bath. Dissolve the freshly prepared 2-(Dimethylamino)acetaldehyde in anhydrous diethyl ether and add it to the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
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Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC. Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
Experimental Workflow Diagram:
Biological Context: Muscarinic Acetylcholine Receptor Signaling
Muscarine analogues synthesized from 2-(Dimethylamino)acetaldehyde hydrochloride are valuable tools for studying the cholinergic system, specifically the muscarinic acetylcholine receptors (mAChRs).[5] These G protein-coupled receptors are involved in a wide range of physiological processes in the central and peripheral nervous systems.[5] There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins and initiate distinct downstream signaling cascades.[5]
The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6]
Conversely, the M2 and M4 receptors are coupled to Gi/o proteins.[6] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
Muscarinic Acetylcholine Receptor Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Dimethylamino)acetaldehyde hydrochloride | C4H10ClNO | CID 13908802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-(Dimethylamino)acetaldehyde | CAS#:52334-92-6 | Chemsrc [chemsrc.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
